molecular formula C18H16N2O B8709645 1-ethyl-3,5-diphenylpyridazin-4(1H)-one CAS No. 59591-32-1

1-ethyl-3,5-diphenylpyridazin-4(1H)-one

Cat. No.: B8709645
CAS No.: 59591-32-1
M. Wt: 276.3 g/mol
InChI Key: BEACBVMRWXPJLT-UHFFFAOYSA-N
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Description

1-ethyl-3,5-diphenylpyridazin-4(1H)-one is a heterocyclic compound that belongs to the pyridazinone family This compound is characterized by a pyridazinone ring substituted with ethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3,5-diphenylpyridazin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazinone ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3,5-diphenylpyridazin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield hydropyridazinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyridazinone derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research indicates its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.

    Industry: It can be used in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-ethyl-3,5-diphenylpyridazin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Pyridazinone, 1-methyl-3,5-diphenyl-
  • 4(1H)-Pyridazinone, 1-ethyl-3,5-dimethyl-
  • 1-ethyl-3,5-diphenylpyridazin-4(1H)-one2-thione

Uniqueness

1-ethyl-3,5-diphenylpyridazin-4(1H)-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and diphenyl groups enhances its stability and potential bioactivity compared to other similar compounds.

Properties

CAS No.

59591-32-1

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

1-ethyl-3,5-diphenylpyridazin-4-one

InChI

InChI=1S/C18H16N2O/c1-2-20-13-16(14-9-5-3-6-10-14)18(21)17(19-20)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

BEACBVMRWXPJLT-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1 g. portion of the product of Example 2 was suspended in 40 ml. of dimethylformamide, the suspension was cooled under nitrogen to 0°-5° C., and an 0.3 g. portion of 50% NaH in oil was added. The reaction mixture was stirred for 30 minutes, and 3 ml. of ethyl iodide was added. The mixture was stirred at 0°-5° C. for 24 hours, and the mixture was then filtered to separate the precipitated product. The dried product was 1.0 g. of 1-ethyl-3,5-diphenyl-4(1H)-pyridazinone, m.p. 124°-25° C., which was identified by nuclear magnetic resonance analysis, infrared analysis, and mass spectrometry.
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